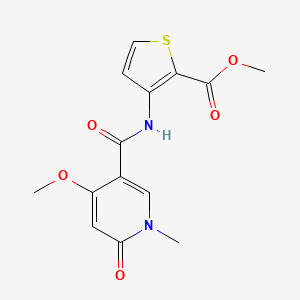

![molecular formula C18H18N2O4 B2401331 Methyl 3-anilino-2-[(4-methoxybenzoyl)amino]acrylate CAS No. 245039-24-1](/img/structure/B2401331.png)

Methyl 3-anilino-2-[(4-methoxybenzoyl)amino]acrylate

カタログ番号 B2401331

CAS番号:

245039-24-1

分子量: 326.352

InChIキー: KTAPIOLVLPBDQR-FOWTUZBSSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl 3-anilino-2-[(4-methoxybenzoyl)amino]acrylate” is a chemical compound . It is available for purchase from various chemical suppliers .

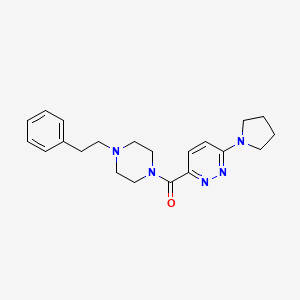

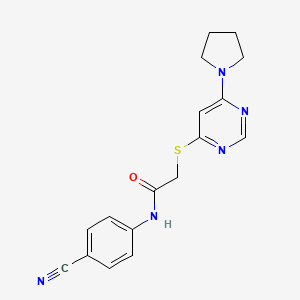

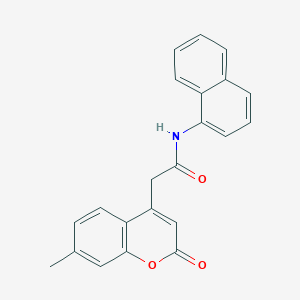

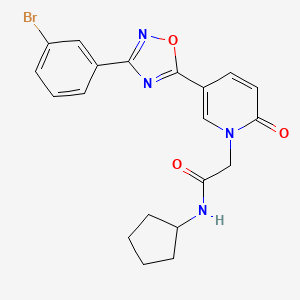

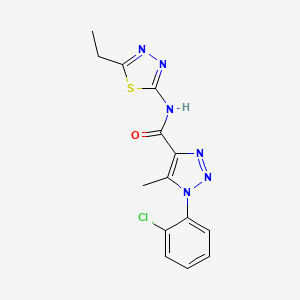

Molecular Structure Analysis

The molecular formula of “Methyl 3-anilino-2-[(4-methoxybenzoyl)amino]acrylate” is C18H18N2O4 . The molecular weight is 326.35 .Physical And Chemical Properties Analysis

Some physical and chemical properties such as boiling point, melting point, and density of “Methyl 3-anilino-2-[(4-methoxybenzoyl)amino]acrylate” might be available from chemical suppliers .科学的研究の応用

- Methyl 3-anilino-2-[(4-methoxybenzoyl)amino]acrylate can serve as a photosensitizer in PDT. PDT is a non-invasive cancer treatment that involves activating photosensitizers with light to generate reactive oxygen species, leading to tumor cell destruction. This compound’s absorption properties in the visible range make it suitable for this purpose .

- The compound contains an anilino group, which can be utilized for the synthesis of indole derivatives. Indoles are prevalent moieties in various biologically active compounds. Researchers can explore its reactivity in Fischer indole synthesis and other related reactions .

- Methyl 3-anilino-2-[(4-methoxybenzoyl)amino]acrylate can act as a monomer for polymerization. By incorporating it into polymer chains, scientists can create functional polymers with specific properties. These polymers find applications in drug delivery, coatings, and materials science .

- Researchers can modify the compound’s structure to design novel drugs. The anilino group provides opportunities for interactions with biological targets. Computational studies and molecular docking can guide drug discovery efforts .

- The acrylate moiety allows for conjugate addition reactions, Michael additions, and other transformations. Chemists can exploit these reactions to synthesize complex molecules or functionalize existing compounds .

- Methyl 3-anilino-2-[(4-methoxybenzoyl)amino]acrylate can be incorporated into coatings, adhesives, or surface treatments. Its unique structure may impart desirable properties such as UV resistance, adhesion, or hydrophobicity .

Photodynamic Therapy (PDT)

Indole Derivatives Synthesis

Polymerization and Functional Polymers

Drug Design and Medicinal Chemistry

Organic Synthesis and Chemical Reactions

Materials Science and Surface Modification

特性

IUPAC Name |

methyl (E)-3-anilino-2-[(4-methoxybenzoyl)amino]prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4/c1-23-15-10-8-13(9-11-15)17(21)20-16(18(22)24-2)12-19-14-6-4-3-5-7-14/h3-12,19H,1-2H3,(H,20,21)/b16-12+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTAPIOLVLPBDQR-FOWTUZBSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC(=CNC2=CC=CC=C2)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(=O)N/C(=C/NC2=CC=CC=C2)/C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![4-piperidin-1-ylsulfonyl-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B2401254.png)

![1-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-3-phenylurea](/img/structure/B2401261.png)